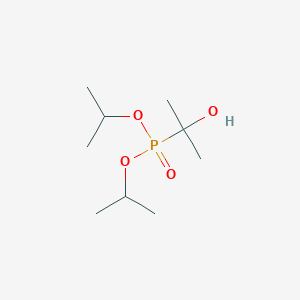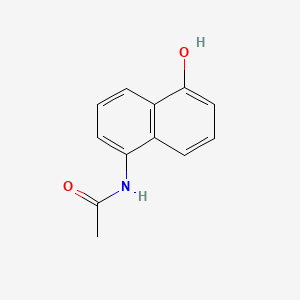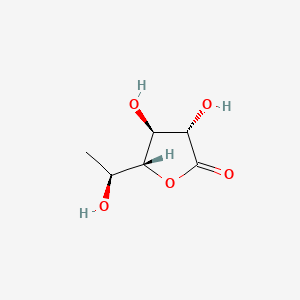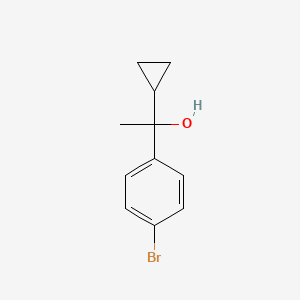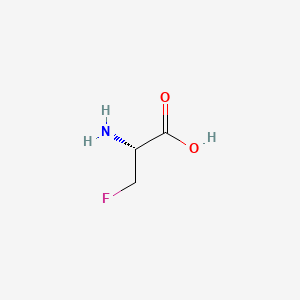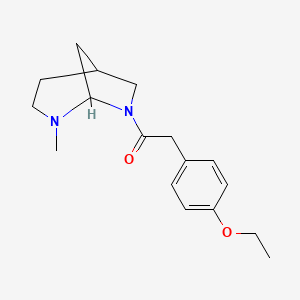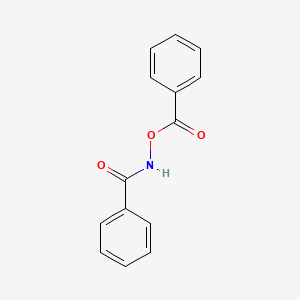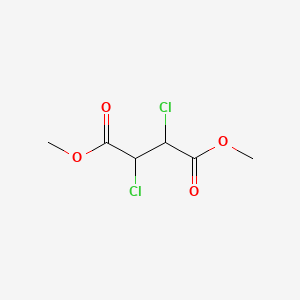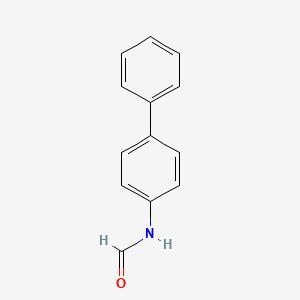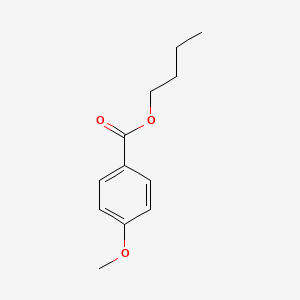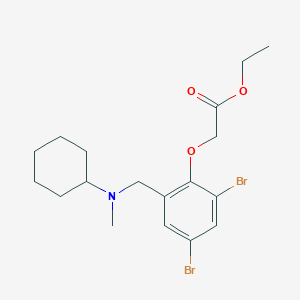
Oxabrexine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxabrexine is a chemical compound with the molecular formula C₁₈H₂₅Br₂NO₃. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its high boiling point of 476.5°C at 760 mmHg and a vapor pressure of 3.03E-09 mmHg at 25°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxabrexine involves several steps, typically starting with the bromination of a suitable aromatic precursor. The general synthetic route can be summarized as follows:
Bromination: The aromatic precursor undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at specific positions on the aromatic ring.
Amination: The brominated intermediate is then reacted with cyclohexylmethylamine in the presence of a base like sodium hydroxide (NaOH) to form the corresponding amine derivative.
Esterification: The final step involves esterification with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxabrexine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide (OH⁻), alkoxide (RO⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Oxabrexine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Oxabrexine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Oxabrexine can be compared with other similar compounds, such as:
Bromhexine: Another brominated compound used as a mucolytic agent.
Ambroxol: A metabolite of Bromhexine with similar therapeutic effects.
Guaifenesin: An expectorant with a different chemical structure but similar use in respiratory conditions.
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
65415-42-1 |
|---|---|
Molecular Formula |
C18H25Br2NO3 |
Molecular Weight |
463.2 g/mol |
IUPAC Name |
ethyl 2-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenoxy]acetate |
InChI |
InChI=1S/C18H25Br2NO3/c1-3-23-17(22)12-24-18-13(9-14(19)10-16(18)20)11-21(2)15-7-5-4-6-8-15/h9-10,15H,3-8,11-12H2,1-2H3 |
InChI Key |
RMBSXTDJPPLMFP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



